

comparison of aurora kinase inhibitors

Tozasertib Alisertib AZD1152

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Compound Focus: Tozasertib

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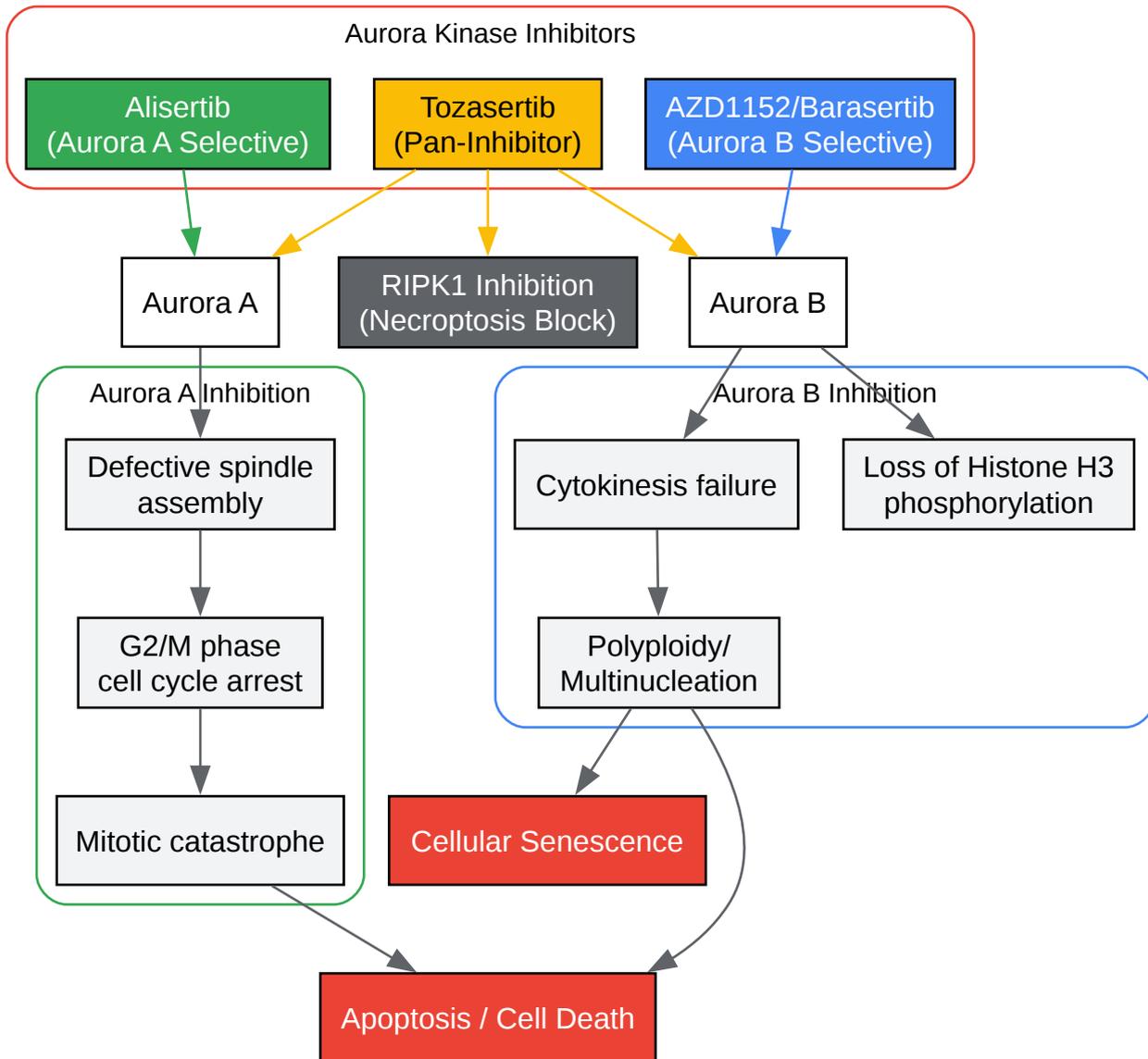
Comparison of Aurora Kinase Inhibitors

Feature	Tozasertib (VX-680)	Alisertib (MLN8237)	AZD1152 (Barasertib)
Primary Target & Selectivity	Pan-Aurora inhibitor (A, B, C) [1] [2] [3]	Selective Aurora A inhibitor [4] [1] [5]	Selective Aurora B inhibitor [1] [5]
Key Molecular Mechanism	ATP-competitive inhibitor; inhibits Aurora kinase signaling, decreases histone H3 phosphorylation, causes G2/M cell cycle arrest [4] [2]	Binds ATP-site, prevents Aurora A autophosphorylation (Thr288), induces G2/M arrest and mitotic catastrophe [5]	ATP-competitive; pro-drug converted to active barasertib-hQPA; inhibits Aurora B via interaction with Glu177 [5]
Reported IC50/Potency (Biochemical/Cellular)	Neuroblastoma cell lines: IC50 5.5 nM - 664 nM [4]	Neuroblastoma cell lines: IC50 7.6 nM - 26.8 nM [4]; Aurora A IC50 = 1.2 nM, Aurora B IC50 = 396.5 nM [5]	Aurora B K _i = 1 nM, Aurora A K _i = 1.4 μM [5]

Feature	Tozasertib (VX-680)	Alisertib (MLN8237)	AZD1152 (Barasertib)
Primary Phenotypic Outcomes	Cytokinesis failure, polyploidy, apoptosis [4] [2]	Mitotic spindle defects, prolonged mitotic arrest, aneuploidy, senescence, or cell death [5]	Chromosome misalignment, cytokinesis failure, multinucleated polyploid cells, senescence, or cell death [5]
Notable Off-Target Effects	Potently inhibits RIPK1 kinase, inhibiting necroptosis [2]	Activity affected by ABCB1 (MDR1) transporter expression [4]	Reported to inhibit ~50 other kinases [5]

Mechanisms of Action and Key Pathways

The cellular mechanisms of Aurora kinase inhibitors can be visualized through their distinct signaling pathways and phenotypic outcomes. Selective inhibition of Aurora A or Aurora B leads to different downstream effects, while pan-inhibitors like **Tozasertib** affect both pathways.



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*A comparison of the cellular mechanisms and phenotypic outcomes induced by **Tozasertib**, **Alisertib**, and **AZD1152/Barasertib**.*

Key Experimental Data and Protocols

For researchers, understanding the experimental evidence and methodologies used to characterize these inhibitors is crucial. The table below outlines key assays and findings from the literature.

Assay / Study Type	Key Findings for Tozasertib (VX-680)	Key Findings for Alisertib (MLN8237)	Key Findings for AZD1152 (Barasertib)
Viability/MTT Assay [4]	IC ₅₀ ~ 5.5-664 nM in neuroblastoma lines; Wider resistance range (RR: 1.4-92.2) [4]	IC ₅₀ ~ 7.6-26.8 nM in neuroblastoma lines; Narrower resistance range (RR: 0.3-2.5) [4]	-

| **Biomarker Analysis** *Western Blot, Flow Cytometry* | Decreased phospho-Histone H3 (Aurora B substrate) [4] | - | - | | **Cell Cycle Analysis** *Flow Cytometry (PI staining)* | G2/M phase arrest [4] | G2/M phase arrest; prolonged mitotic arrest [5] | Transient mitotic arrest; polyploidy (>4n DNA content) [5] | | **Apoptosis Assay** *Caspase-3/7 Activity* | Induced apoptosis [4] | Activates mitochondrial apoptotic pathway [5] | - | | **Off-Target Profiling** *Kinase Assays* | Inhibits RIPK1, blocks necroptosis (IC₅₀~ ~1 μM) [2] | Activity reduced by ABCB1/MDR1 expression [4] | - |

Research Considerations and Synergies

- **Combination Therapies:** Research indicates that combining Aurora kinase inhibitors with other agents can be beneficial. For instance, **Alisertib's activity is enhanced in p53 wild-type cells when combined with the MDM2 inhibitor Nutlin-3** [4]. Sequential combination of Alisertib or Barasertib with BH3-mimetics (e.g., Venetoclax) also shows synergistic effects in multiple myeloma models [5].
- **Tool vs. Therapeutic Use:** While all three have been investigated clinically, they are also used as chemical tools in basic research. **AZD1152-HQPA (Barasertib's active form) and MK-8745 are considered superior selective tools for Aurora B and A inhibition, respectively**, due to their high selectivity in cell-based assays [1].

In summary, the choice among these inhibitors depends heavily on your specific research goal:

- Use **Tozasertib** for broad Aurora kinase inhibition, but account for its RIPK1 off-target effect.
- Use **Alisertib** for selective Aurora A inhibition and studies on centrosome separation and spindle assembly.
- Use **AZD1152/Barasertib** for selective Aurora B inhibition to study chromosome segregation and cytokinesis.

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